molecular formula C11H10O4S B6332482 3-Hydroxy-7-methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester CAS No. 42087-79-6

3-Hydroxy-7-methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester

Cat. No.: B6332482
CAS No.: 42087-79-6
M. Wt: 238.26 g/mol
InChI Key: BCNIGXNISRAYKW-UHFFFAOYSA-N
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Description

3-Hydroxy-7-methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester is a compound belonging to the class of benzo[b]thiophenes, which are heterocyclic compounds containing a sulfur atom in a five-membered ring fused to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-7-methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester typically involves the condensation of appropriate starting materials under specific conditions. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-7-methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzo[b]thiophene ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3-Hydroxy-7-methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Hydroxy-7-methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Hydroxy-7-methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester include other benzo[b]thiophene derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties. The presence of the hydroxy and methoxy groups, along with the carboxylic acid methyl ester, allows for unique interactions and reactivity compared to other benzo[b]thiophene derivatives .

Properties

IUPAC Name

methyl 3-hydroxy-7-methoxy-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O4S/c1-14-7-5-3-4-6-8(12)10(11(13)15-2)16-9(6)7/h3-5,12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCNIGXNISRAYKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1SC(=C2O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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